molecular formula C26H24N2O6S B2489533 methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114828-21-5

methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2489533
CAS No.: 1114828-21-5
M. Wt: 492.55
InChI Key: PUEOCHDKWFNARD-UHFFFAOYSA-N
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Description

Methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine dioxide derivative characterized by a 4-phenyl substituent at position 4 and a 2-((4-ethoxyphenyl)amino)-2-oxoethyl group at position 2. The 1,1-dioxide moiety and carboxylate ester at position 3 are critical to its structural and electronic properties. Its synthesis likely follows established benzothiazine routes, involving sulfonylation of anthranilic acid derivatives and subsequent functionalization .

Properties

IUPAC Name

methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-3-34-20-15-13-19(14-16-20)27-23(29)17-28-25(26(30)33-2)24(18-9-5-4-6-10-18)21-11-7-8-12-22(21)35(28,31)32/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEOCHDKWFNARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a complex organic compound belonging to the class of 1,2-benzothiazine derivatives. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C26H30N2O5SC_{26}H_{30}N_2O_5S, and it features a unique thiazine ring structure that contributes to its biological properties.

Anticancer Activity

Research indicates that compounds within the benzothiazine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazines can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of critical signaling pathways such as PI3K/Akt and MAPK pathways, which are essential for cell survival and proliferation .

Case Study:
In a study assessing the cytotoxic effects of various thiazine derivatives, one compound demonstrated an IC50 value of 0.06 µM against NCI-H522 non-small cell lung cancer cells, indicating potent activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzothiazines have been reported to exhibit activity against both bacterial and fungal strains. In vitro studies have shown that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Benzothiazine Derivatives

CompoundBacterial StrainMIC (µg/mL)
Benzothiazine Derivative AStaphylococcus aureus32
Benzothiazine Derivative BEscherichia coli64
Benzothiazine Derivative CCandida albicans16

Anti-inflammatory Activity

Benzothiazine derivatives have also been studied for their anti-inflammatory effects. They inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making them potential candidates for treating inflammatory diseases like rheumatoid arthritis .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in cancer progression or inflammation.
  • Cell Cycle Arrest: It has been observed to induce cell cycle arrest at the G0/G1 phase in cancer cells.
  • Apoptosis Induction: The compound promotes apoptotic pathways through the activation of caspases.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research has indicated that derivatives of benzo[e][1,2]thiazines possess anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Studies have demonstrated that thiazine derivatives can exhibit antimicrobial activity. The presence of the ethoxyphenyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness against bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazine compounds has been explored in several studies. These compounds can inhibit pathways involved in inflammation, such as the NF-kB signaling pathway .

Case Study 1: Anticancer Evaluation

In a study published in Molecules, researchers synthesized several thiazine derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results showed that certain modifications to the thiazine structure significantly enhanced anticancer activity compared to standard treatments .

CompoundIC50 (µM)Cell Line
Compound A5.0MCF-7
Compound B3.4HeLa
Compound C7.8A549

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of thiazine derivatives against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15
Pseudomonas aeruginosa20

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Benzothiazine Derivatives

Compound Name R<sup>2</sup> Substituent R<sup>4</sup> Substituent Key Features
Target Compound 2-((4-Ethoxyphenyl)amino)-2-oxoethyl Phenyl Bulky aromatic groups; potential for intramolecular H-bonding
Methyl 4-hydroxy-2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-... (Compound 5b) 2-((2-Methoxyphenyl)amino)-2-oxoethyl -OH Methoxy group enhances electron density; yield: 78%
Methyl 2-allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Allyl -OH Allyl group introduces flexibility; half-chair thiazine ring conformation
Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Ethyl -OH Ethyl group simplifies synthesis; zig-zag crystal packing via C–H⋯O bonds
Piroxicam - -CH3 Clinically used NSAID; sofa conformation of thiazine ring
  • Smaller alkyl groups (e.g., ethyl, allyl) improve synthetic accessibility . R<sup>4</sup>: Aromatic groups (e.g., phenyl) enhance π-π stacking in crystal structures, while hydroxyl groups facilitate intramolecular hydrogen bonding, stabilizing the enolic form .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Predicted pKa Crystal Packing Features
Target Compound Not reported ~-1.8 (est.) Likely planar stacking due to aromatic groups
Methyl 2-ethyl-4-hydroxy-... () Not reported - Zig-zag chains via C–H⋯O bonds
N-(2,4-Difluorophenyl)-... () Not reported -1.78 High density (1.543 g/cm³) due to halogen substituents
  • Hydrogen Bonding: Intramolecular O–H⋯O bonds are common (e.g., six-membered rings in Compound 5b and Piroxicam), stabilizing the enolic form and influencing solubility .
  • Crystal Conformations : The thiazine ring adopts half-chair (allyl derivative) or sofa (Piroxicam) conformations, affecting molecular planarity and packing .

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